molecular formula C24H27N3O4 B2372274 5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 865591-17-9

5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2372274
CAS No.: 865591-17-9
M. Wt: 421.497
InChI Key: WXVRVSPLZPMBJZ-UHFFFAOYSA-N
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Description

5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications

Weak Interactions in Barbituric Acid Derivatives

Research on barbituric acid derivatives, including similar structures to the one mentioned, has unveiled their potential in forming stable intermolecular sandwich-like complexes. These complexes are characterized by weak C-H...n (O-C) hydrogen bonds and π–π stacking interactions, indicating the compound's potential applications in developing new materials or molecular assemblies with specific properties (Khrustalev, Krasnov, & Timofeeva, 2008).

Synthesis of Naphthalimide Derivatives

The Claisen rearrangement of certain precursors to yield naphthalimide derivatives, which are structurally related to the compound , highlights the compound's relevance in synthesizing fluorescent materials. The fluorescence spectra of these compounds were studied, suggesting applications in the development of fluorescent probes or materials (Inada, Sibazaki, Furukawa, & Okazaki, 1972).

Antibacterial Agents

A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, closely related to the compound , were synthesized and tested for their antibacterial properties. These compounds were found to be potent inhibitors of bacterial dihydrofolate reductase, suggesting their potential application as antibacterial agents (Rauckman, Tidwell, Johnson, & Roth, 1989).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnagenone and khellinone, with structural similarities to the compound , has been explored for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating their potential application in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Ligands for Human 5-HT1A Receptors

Research on "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety, indicates the potential of structurally similar compounds in developing fluorescent ligands for receptor studies. These compounds displayed high receptor affinity and good fluorescence properties, suggesting applications in biochemical and pharmacological research (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

Properties

IUPAC Name

5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-25-22(28)21(23(29)26(2)24(25)30)18-15-20(16-9-5-4-6-10-16)27(13-14-31-3)19-12-8-7-11-17(18)19/h4-6,9-10,15H,7-8,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVRVSPLZPMBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCOC)C4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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